3-Fluoro-6-methylpyridin-2-amine
CAS No.: 1211520-83-0
Cat. No.: VC2930755
Molecular Formula: C6H7FN2
Molecular Weight: 126.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211520-83-0 |
---|---|
Molecular Formula | C6H7FN2 |
Molecular Weight | 126.13 g/mol |
IUPAC Name | 3-fluoro-6-methylpyridin-2-amine |
Standard InChI | InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) |
Standard InChI Key | FPJIQRVLVUQHFL-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)F)N |
Canonical SMILES | CC1=NC(=C(C=C1)F)N |
Introduction
Chemical Structure and Identification
3-Fluoro-6-methylpyridin-2-amine (C₆H₇FN₂) is a fluorinated pyridine derivative characterized by an amino group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the pyridine ring. The compound features a molecular weight of 126.13 g/mol and possesses a distinctive structural arrangement that contributes to its chemical behavior and applications .
Chemical Identifiers
The compound is uniquely identified through several standardized chemical nomenclature systems:
Identifier Type | Value |
---|---|
CAS Number | 1211520-83-0 |
IUPAC Name | 3-fluoro-6-methylpyridin-2-amine |
Molecular Formula | C₆H₇FN₂ |
InChI | InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) |
InChIKey | FPJIQRVLVUQHFL-UHFFFAOYSA-N |
SMILES | CC1=NC(=C(C=C1)F)N |
Physical and Chemical Properties
3-Fluoro-6-methylpyridin-2-amine exhibits a range of physical and chemical properties that are relevant to its handling, storage, and applications in various chemical processes.
Physical Properties
The compound typically appears as a white to light yellow crystalline powder with the following physical characteristics:
Property | Value |
---|---|
Molecular Weight | 126.13 g/mol |
Physical State | Crystalline powder |
Color | White to light yellow |
Melting Point | 102-105°C |
Boiling Point | 262-264°C |
Solubility | Soluble in polar solvents (water, ethanol, acetone); Insoluble in non-polar solvents (hexane, toluene) |
These physical properties are crucial for purification, identification, and application development of the compound .
Predicted Collision Cross Section
Advanced analytical techniques have been used to predict the collision cross-section values for various adducts of 3-Fluoro-6-methylpyridin-2-amine, which are valuable for mass spectrometric identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 127.06660 | 121.8 |
[M+Na]⁺ | 149.04854 | 134.3 |
[M+NH₄]⁺ | 144.09315 | 130.2 |
[M+K]⁺ | 165.02248 | 128.3 |
[M-H]⁻ | 125.05205 | 123.0 |
[M+Na-2H]⁻ | 147.03399 | 128.9 |
[M]⁺ | 126.05878 | 123.7 |
[M]⁻ | 126.05987 | 123.7 |
These values provide important reference points for analytical chemists identifying the compound in complex mixtures using mass spectrometry coupled with ion mobility spectrometry .
Chemical Properties
The chemical behavior of 3-Fluoro-6-methylpyridin-2-amine is influenced by several key characteristics:
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The amino group at position 2 exhibits nucleophilic properties and can participate in various condensation and substitution reactions.
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The fluorine atom at position 3 withdraws electron density from the pyridine ring, activating certain positions for nucleophilic substitution reactions.
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The methyl group at position 6 provides a site for potential functionalization through radical or oxidative processes.
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The compound possesses hydrogen bond donor and acceptor sites, making it suitable for interactions with biological targets .
This combination of functional groups creates a versatile chemical entity with applications in diverse chemical transformations.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 3-Fluoro-6-methylpyridin-2-amine, with approaches typically involving selective functionalization of pyridine derivatives.
Alternative Synthetic Routes
Research literature suggests additional synthetic approaches:
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Direct amination of 2-halo-3-fluoro-6-methylpyridines using ammonia or ammonium equivalents
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Functional group interconversion from appropriately substituted pyridine derivatives
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Cyclization approaches from non-heterocyclic precursors
These methods offer flexibility in synthetic planning depending on available starting materials and desired scale .
Applications in Pharmaceutical Research
3-Fluoro-6-methylpyridin-2-amine serves as a valuable building block in pharmaceutical development, particularly as an intermediate in the synthesis of bioactive compounds.
Pharmaceutical Intermediates
The compound functions as a key intermediate in the synthesis of various pharmaceutical agents:
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Active pharmaceutical ingredients targeting specific receptor systems
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Compounds with potential antiviral, anticancer, and anti-inflammatory properties
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Structural analogs of known drugs for structure-activity relationship studies
Its unique structural features make it particularly valuable in medicinal chemistry exploration .
Specific Drug Development Applications
Research indicates the compound's involvement in several pharmaceutical development areas:
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As a building block in the synthesis of drugs targeting neurological disorders
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In the development of antipsychotic and antidepressant medications
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As a component in the synthesis of antifungal agents and other anti-infective compounds
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In research related to Venlafaxine synthesis and structural analogs
The strategic placement of functional groups in this molecule allows for further elaboration into more complex structures with specific biological activities.
Supplier | Product Specification | Available Quantities |
---|---|---|
CymitQuimica | 95% purity | 100mg, 250mg, 1g, 5g, 10g |
ChemShuttle | Not specified | 1g, 5g |
Sigma-Aldrich (via Ambeed) | Not specified | 250mg |
Pricing varies significantly based on quantity, purity, and supplier, ranging from approximately €120 for smaller quantities to over €600 for larger amounts .
Manufacturing Capabilities
Manufacturing information suggests that 3-Fluoro-6-methylpyridin-2-amine is produced through specialized chemical synthesis processes:
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Hunan Chemfish Pharmaceutical Co., Ltd. reports manufacturing capabilities with 40 reactors ranging from 1000L to 8000L capacity
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Ningbo Inno Pharmchem Co., Ltd. is identified as a leading manufacturer with established production protocols
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Manufacturing processes typically involve controlled reaction conditions and purification steps to achieve desired purity levels
Production volumes reportedly reach metric ton scales for some manufacturers, indicating significant industrial demand for this chemical building block .
Hazard Statement | Classification |
---|---|
H302 | Harmful if swallowed [Warning Acute toxicity, oral] |
H315 | Causes skin irritation [Warning Skin corrosion/irritation] |
H318/H319 | Causes serious eye damage/irritation [Danger/Warning Serious eye damage/eye irritation] |
H335 | May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] |
These hazard classifications necessitate appropriate safety measures during handling and use .
Recent Research and Development Trends
Recent research activities involving 3-Fluoro-6-methylpyridin-2-amine highlight its continued relevance in chemical and pharmaceutical research.
Pharmaceutical Applications Research
Current research directions include:
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Investigation of the compound as a building block in the synthesis of LPA receptor antagonists, which may have applications in treating conditions such as pulmonary fibrosis, hepatic fibrosis, and other fibrotic diseases
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Exploration of its utility in developing compounds for treating systemic sclerosis and related conditions
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Studies on its incorporation into novel chemical entities with potential therapeutic activity
Green Chemistry Approaches
Emerging synthetic methodologies focus on more environmentally friendly approaches:
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Development of aqueous-based synthesis protocols
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Exploration of heterogeneous catalysis methods
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Implementation of microwave-assisted synthetic procedures
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Investigation of continuous flow chemistry approaches for more efficient production
These green chemistry initiatives aim to make the production of 3-Fluoro-6-methylpyridin-2-amine more sustainable and environmentally responsible .
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